molecular formula C23H18ClFN4O3 B11413041 N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B11413041
M. Wt: 452.9 g/mol
InChI Key: SNOXCRNFPAQWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. The structure features:

  • Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with dioxo groups at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets.
  • N-(4-chloro-2-fluorophenyl)acetamide side chain: The chloro and fluoro substituents increase electron-withdrawing effects, improving metabolic stability and binding affinity .

Properties

Molecular Formula

C23H18ClFN4O3

Molecular Weight

452.9 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18ClFN4O3/c24-16-8-9-19(18(25)13-16)27-20(30)14-29-21-17(7-4-11-26-21)22(31)28(23(29)32)12-10-15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,27,30)

InChI Key

SNOXCRNFPAQWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a chloro and fluorine atom in the phenyl ring is significant for its pharmacological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in leukemia cells by activating caspase pathways and modulating cell cycle regulators .
  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Inhibitors of MEK1/2 kinases have demonstrated efficacy in reducing tumor growth in xenograft models .

The mechanisms by which this compound exerts its effects can be summarized as follows:

  • Cell Cycle Arrest : Similar compounds have been reported to cause G0/G1 phase arrest in cancer cells, effectively halting their proliferation .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in related compounds .
  • Inhibition of Signaling Pathways : It is hypothesized that this compound may inhibit critical signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer .

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of pyrido[2,3-d]pyrimidine derivatives on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .
  • In Vivo Studies : In vivo experiments demonstrated that derivatives with similar functionalities reduced tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in tumor cells .

Data Table: Biological Activities and IC50 Values

Activity TypeCell LineIC50 (µM)Reference
AnticancerMV4-11 (leukemia)0.3
AnticancerMOLM13 (monocytic leukemia)1.2
Kinase InhibitionMEK114
Apoptosis InductionVarious Cancer Cell LinesVaries

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrido/Pyrimidine Derivatives

Compound Name / ID Core Structure Substituents at Position 3 Acetamide Side Chain Modifications Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 3-(2-Phenylethyl) N-(4-chloro-2-fluorophenyl)
2-{[3-(4-Fluorobenzyl)-4-oxo-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one 3-(4-Fluorobenzyl) Thioacetamide linkage; 2-fluorophenyl
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine Chromene-fused system; 4-methoxyphenyl Thioacetamide; 3-chlorophenyl
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one Thiophene-fused core; 7-phenyl 2-chloro-4-methylphenyl

Key Observations :

Core Modifications: Thieno and chromeno cores introduce sulfur or oxygen heteroatoms, altering electronic properties and steric bulk compared to the pyrido[2,3-d]pyrimidine core. The dioxo groups in the target compound enhance hydrogen-bonding capacity compared to monoketone analogs .

Substituent Effects :

  • The 2-phenylethyl group in the target compound provides greater conformational flexibility than rigid 4-fluorobenzyl () or chromene-fused systems ().
  • Halogenation (Cl, F) in the acetamide side chain improves lipophilicity and target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.